N-(3-Fluorophenyl)ethanethioamide
Description
N-(3-Fluorophenyl)ethanethioamide is a thioamide derivative featuring a fluorinated aromatic ring. Thioamides are characterized by the substitution of an oxygen atom in amides with sulfur, enhancing their electron-withdrawing properties and metabolic stability. The 3-fluorophenyl group introduces steric and electronic effects distinct from para-substituted analogs, influencing reactivity and biological interactions .
Properties
IUPAC Name |
N-(3-fluorophenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLSOFGSZTUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)ethanethioamide typically involves the reaction of 3-fluoroaniline with ethanethioamide under specific conditions. One common method is the amidation reaction, where 3-fluoroaniline is treated with ethanethioamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and solvent, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-Fluorophenyl)ethanethioamide serves as a building block in synthesizing more complex organic molecules. Its thioamide functional group allows for diverse chemical transformations, including oxidation to form sulfoxides or sulfones and reduction to produce amines.
Biology
Research indicates that this compound exhibits notable biological activity:
- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
- Anticancer Activity : Studies have demonstrated that this compound can inhibit cancer cell proliferation by inducing G2-M phase cell cycle arrest and apoptosis. For example, in human prostate cancer cell lines, the compound reduced cyclin-dependent kinase 1 (Cdk1) levels, leading to inhibited cell division.
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| Human Prostate Cancer | G2-M phase arrest | Reduced Cdk1 levels |
| Breast Cancer | Apoptosis | Increased caspase activity |
Medicine
Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes may inhibit their activity, impacting various biochemical pathways.
Anticancer Mechanisms
A study investigated the effects of this compound on human cancer cell lines, revealing its role in inducing apoptosis and cell cycle arrest through specific signaling pathways involved in tumor growth.
Anti-Inflammatory Effects
In animal models, this compound has shown anti-inflammatory properties by significantly reducing inflammation markers such as COX-2 and TNF-α in λ-carrageenan-induced paw edema studies.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets, thereby modulating its biological effects .
Comparison with Similar Compounds
Positional Isomers: N-(4-Fluorophenyl)ethanethioamide
- Structural Differences : The 4-fluoro isomer (CAS 351-84-8) shares the same ethanethioamide backbone but substitutes fluorine at the para position. This positional change alters the molecule’s dipole moment and steric accessibility.
- Synthesis : Synthesized from 4-fluoroacetanilide via thionation, similar methods may apply to the 3-fluoro analog, though yields and reaction conditions could vary due to steric hindrance in the meta position .
- Applications : While explicit data on bioactivity are unavailable, fluorine’s electron-withdrawing nature enhances binding affinity in drug candidates, as seen in agrochemicals like flutolanil ().
Substituent Variants: 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide
- The trifluoromethyl group increases lipophilicity and metabolic resistance compared to fluorine alone.
- Spectroscopic Data : Key $^{1}\text{H NMR}$ signals include aromatic protons at δ 7.75 (s, 4H) and a thioamide proton at δ 10.33 (s). The molecular weight (310.05 g/mol) is higher than the 3-fluoro analog due to the trifluoromethyl group .
Complex Derivatives: N-Methyl-N-phenyl[(3aM)-3-(trifluoromethyl)cyclopenta[c]pyrazol-2(1H)-yl]ethanethioamide
- The trifluoromethyl group further enhances electron withdrawal.
- Applications : Such structural complexity is typical in kinase inhibitors, though specific data are lacking. The methyl group on nitrogen may reduce metabolic oxidation compared to unsubstituted thioamides .
Impact of Substituent Position on Bioactivity
Evidence from alkoxyphenylcarbamic acid esters () demonstrates that meta- and para-substituted analogs exhibit higher inhibitory activity on photosynthesis than ortho-substituted ones. For N-(3-Fluorophenyl)ethanethioamide, the meta-fluorine likely optimizes electronic effects without introducing excessive steric bulk, balancing binding affinity and solubility. In contrast, 4-fluoro analogs may prioritize planar interactions in target binding pockets .
Data Table: Key Parameters of Compared Compounds
Biological Activity
N-(3-Fluorophenyl)ethanethioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fluorophenyl group attached to an ethanethioamide moiety. Its molecular formula is C9H10FNOS, with a molecular weight of approximately 169.22 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its thioamide functional group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction potentially inhibits their activity, affecting various biochemical pathways. The fluorine atom may also enhance the compound's binding affinity to specific targets, modulating its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives of this compound have been observed to impede pathways linked to cell cycle regulation and apoptosis in cancer cells.
1. Anticancer Mechanisms
A study investigated the effects of this compound on human cancer cell lines. The findings revealed that the compound induced G2-M phase cell cycle arrest and apoptosis in these cells. The mechanism was associated with a significant reduction in cyclin-dependent kinase 1 (Cdk1) levels and increased phosphorylation of Cdk1, leading to inhibited cell division .
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| Human Prostate Cancer | G2-M phase arrest | Reduced Cdk1 levels |
| Breast Cancer | Apoptosis | Increased caspase activity |
2. Anti-Inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. In studies involving λ-carrageenan-induced paw edema in mice, the compound significantly reduced inflammation markers such as COX-2 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Question
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., acetylcholinesterase inhibition monitored at λex/λem = 340/450 nm).
- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination).
- Receptor Binding : Radioligand displacement assays (e.g., neurokinin receptors using [<sup>18</sup>F]Lu AF10628 as a reference) .
How can computational docking studies improve the design of this compound analogs?
Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., kinases). Key steps:
Protein Preparation : Retrieve crystal structures (PDB), remove water, add hydrogens.
Grid Generation : Define active-site coordinates.
Scoring : Use MM-GBSA to rank ligand affinity.
Results guide substituent modifications (e.g., fluorophenyl vs. trifluoromethyl groups) to enhance binding .
What analytical methods are critical for assessing the thermal stability of this compound under storage conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically >150°C for thioamides).
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points).
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity via HPLC. Degradation products (e.g., fluorophenylamine) are quantified using Gas Chromatography-Mass Spectrometry (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
